The synthesis of methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate typically involves several key steps:
Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action for methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate primarily revolves around its interaction with neurotransmitter systems in the brain:
Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H21NO2 |
Molecular Weight | 259.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely soluble in organic solvents but may require specific conditions for stability during storage and handling .
Methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific applications:
These applications highlight its significance in both medicinal chemistry and pharmacology .
The systematic IUPAC name methyl (1R,2R,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate provides a complete topological and stereochemical description of the molecule. Breaking down this nomenclature:
The absolute configuration (1R,2R,3S,5S) is critically defined by X-ray crystallographic analysis. This technique unambiguously establishes the spatial arrangement of atoms, confirming the endo-orientation of the 2-carbomethoxy group and the exo-orientation of the 3-phenyl ring relative to the tropane bicycle. These specific orientations are pharmacologically essential for optimal interaction with biological targets like the dopamine transporter [5]. The crystallographic data reveal a rigid "boat-chair" conformation for the seven-membered ring system, with the phenyl ring occupying a pseudo-equatorial position that minimizes steric clash with the N-methyl group. The torsion angle between the ester carbonyl oxygen (C2-COOCH₃) and the phenyl ring (C3-Ph) is constrained within a range favorable for receptor binding [4] [5].
Table 1: Key Crystallographic Parameters Defining Stereochemistry
Chiral Center | Configuration | Bond Angles (°) | Key Spatial Relationships |
---|---|---|---|
C1 | R | N8-C1-C2: ~109.5 | Bridgehead; defines ring fusion geometry |
C2 | R | C1-C2-C3: ~112.0 | endo-ester orientation |
C3 | S | C2-C3-C4: ~110.8 | exo-phenyl orientation; equatorial |
C5 | S | C4-C5-C6: ~108.9 | Bridgehead; opposite configuration to C1 |
PubChem entries document significant pharmacological divergence among the diastereomers of this tropane scaffold. The (1R,2R,3S,5S) isomer (also known historically as WIN 35,065-2 or Troparil) exhibits nanomolar affinity for the dopamine transporter (DAT, IC₅₀ = 28 nM), while stereoisomeric variants like the (1R,2S,3S,5S) and (1S,2R,3R,5R) forms demonstrate drastically reduced DAT binding (IC₅₀ > 500 nM) [2] . This underscores the exquisitely precise stereochemical requirements for target engagement. The (1R,2R,3S,5S) configuration facilitates a complementary fit within the DAT binding pocket, where hydrophobic interactions between the phenyl ring and receptor residues, hydrogen bonding involving the ester carbonyl, and optimal nitrogen protonation are maximized [2]. Conversely, altering the configuration at C2 (from R to S) repositions the ester carbonyl, disrupting key hydrogen bonds. Similarly, inversion at C3 places the phenyl ring in a sterically hindered orientation incompatible with the DAT hydrophobic subpocket .
Table 2: Pharmacological Profile of Key Stereoisomers
Stereochemical Configuration | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Primary Structural Consequence |
---|---|---|---|---|
(1R,2R,3S,5S) (Target) | 28 | 1400 | 175 | Optimal endo-ester & exo-phenyl positioning |
(1R,2S,3S,5S) | >500 | >10,000 | >10,000 | Disrupted H-bonding via exo-ester |
(1S,2R,3R,5R) (Enantiomer) | >1000 | >10,000 | >10,000 | Mirror image; no DAT complementarity |
(2β,3β)-Diphenyltropane | 28 | Significantly Higher | Significantly Higher | Retains key C2/C3 pharmacophore orientation |
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy reveals restricted conformational flexibility within the (1R,2R,3S,5S) isomer under physiological conditions. Key observations include:
Molecular dynamics simulations complement NMR data, illustrating:
Table 3: Key Conformational Parameters from Spectroscopy & Modeling
Parameter | NMR Observation | Molecular Dynamics Finding | Functional Implication |
---|---|---|---|
C3-Phenyl Torsion (ϕ) | Restricted rotation (ΔG‡ ~12-15 kcal/mol) | Preferred ϕ = -60° ± 20° | Maintains phenyl ring in bioactive orientation |
N-CH₃ Orientation | Equatorial; fast rotation | Multiple low-energy rotamers | Minimal impact on DAT binding affinity |
Ester (C2) Conformation | endo; fixed | Stable endo puckering | Critical H-bond acceptor position |
Core (C1-C2-C3-C5) Angle | Consistent with boat-chair | RMSD < 0.5 Å over 100 ns simulation | Provides pre-organized scaffold for binding |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1